Cas no 163463-67-0 (3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester)

3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester
- 163463-67-0
- SCHEMBL8872491
- SY310669
- Ethyl 2-phenylbenzofuran-3-carboxylate
- MFCD31561055
-
- Inchi: InChI=1S/C17H14O3/c1-2-19-17(18)15-13-10-6-7-11-14(13)20-16(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3
- InChI Key: AMMXNIIXYXFWCW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 266.094294304Da
- Monoisotopic Mass: 266.094294304Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 39.4Ų
3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019098384-10g |
Ethyl 2-phenylbenzofuran-3-carboxylate |
163463-67-0 | 95% | 10g |
$3,350.00 | 2023-02-07 | |
Alichem | A019098384-25g |
Ethyl 2-phenylbenzofuran-3-carboxylate |
163463-67-0 | 95% | 25g |
$5,520.80 | 2023-02-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00759277-1g |
Ethyl 2-phenylbenzofuran-3-carboxylate |
163463-67-0 | 95+% | 1g |
¥5628.0 | 2023-01-31 | |
Ambeed | A285717-1g |
Ethyl 2-phenylbenzofuran-3-carboxylate |
163463-67-0 | 95+% | 1g |
$820.0 | 2024-08-03 | |
Alichem | A019098384-5g |
Ethyl 2-phenylbenzofuran-3-carboxylate |
163463-67-0 | 95% | 5g |
$2,412.00 | 2023-02-07 |
3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester Related Literature
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on 3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester
Recent Advances in the Study of 3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester (CAS: 163463-67-0)
In recent years, the compound 3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester (CAS: 163463-67-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This benzofuran derivative has shown promising potential in various applications, ranging from medicinal chemistry to material science. The unique structural features of this compound, including the benzofuran core and the phenyl substituent, make it a valuable scaffold for drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
The synthesis of 3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester has been optimized in recent studies to improve yield and purity. Researchers have employed various catalytic systems, including palladium-catalyzed cross-coupling reactions, to achieve efficient synthesis. These advancements have facilitated the production of this compound on a larger scale, enabling further exploration of its biological properties. Additionally, the development of novel synthetic routes has expanded the structural diversity of benzofuran derivatives, paving the way for the discovery of new bioactive molecules.
Recent pharmacological studies have revealed that 3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. In vitro and in vivo experiments have demonstrated its ability to modulate key signaling pathways involved in inflammation and oxidative stress. These findings suggest that this compound could serve as a lead molecule for the development of new therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related disorders. Furthermore, its antimicrobial activity against a broad spectrum of pathogens highlights its potential as an alternative to conventional antibiotics.
In the context of drug discovery, the benzofuran scaffold has been extensively explored for its ability to interact with various biological targets. Molecular docking studies have shown that 3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester can bind to specific protein targets, such as cyclooxygenase-2 (COX-2) and NADPH oxidase, with high affinity. These interactions provide insights into the compound's mechanism of action and its potential as a selective inhibitor for these enzymes. Such findings are crucial for the rational design of more potent and selective derivatives with improved pharmacological profiles.
Beyond its therapeutic potential, 3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester has also been investigated for its applications in material science. Its unique electronic properties and stability make it a promising candidate for the development of organic semiconductors and fluorescent probes. Recent studies have explored its use in optoelectronic devices, where it has shown excellent performance in terms of charge transport and luminescence. These applications underscore the versatility of this compound and its potential to bridge the gap between chemistry and materials science.
In conclusion, the compound 3-Benzofurancarboxylic acid, 2-phenyl-, ethyl ester (CAS: 163463-67-0) represents a multifaceted molecule with significant potential in both pharmaceutical and material science applications. Ongoing research continues to uncover new aspects of its biological activities and synthetic versatility, making it a valuable subject of study in the chemical biology and pharmaceutical fields. Future studies should focus on further elucidating its mechanisms of action, optimizing its pharmacological properties, and exploring its applications in emerging technologies. This research brief serves as a comprehensive update on the latest advancements related to this compound, providing valuable insights for researchers and industry professionals alike.
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